2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole
Overview
Description
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole: is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of a chloromethyl group at the 2-position, an isopropyl group at the 1-position, and a trifluoromethyl group at the 5-position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole
- 2-Chloromethyl-1-ethyl-5-trifluoromethyl-1H-benzoimidazole
- 2-Chloromethyl-1-isopropyl-5-difluoromethyl-1H-benzoimidazole
Uniqueness
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole is unique due to the specific combination of substituents on the benzimidazole ring, which imparts distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(chloromethyl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2/c1-7(2)18-10-4-3-8(12(14,15)16)5-9(10)17-11(18)6-13/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVKRWASEKECJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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